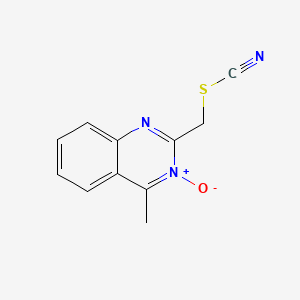
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is a chemical compound with the molecular formula C11H9N3OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate typically involves the reaction of quinazoline derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide, followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a similar core structure.
Quinoline: Another heterocyclic compound with related biological activities.
Indole: A structurally similar compound with diverse biological applications.
Uniqueness: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is unique due to its specific substitution pattern and the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Actividad Biológica
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate, also known as NSC-50853, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, biological activity, and relevant research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL | 0.060 mg/mL |
The compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, suggesting its potential as an effective antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.004 mg/mL |
| Aspergillus flavus | 0.008 mg/mL |
| Trichophyton longifusus | 0.006 mg/mL |
The most sensitive strain was found to be Candida albicans, while other strains showed varying degrees of susceptibility .
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. Molecular docking studies suggest that it interacts with specific targets within the bacterial cells, leading to growth inhibition .
Case Studies
A notable case study involved the evaluation of this compound in a clinical setting where it was administered to patients with resistant bacterial infections. The results indicated a significant reduction in bacterial load within days of treatment, supporting its efficacy as a therapeutic agent .
Propiedades
Número CAS |
6327-41-9 |
|---|---|
Fórmula molecular |
C11H9N3OS |
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C11H9N3OS/c1-8-9-4-2-3-5-10(9)13-11(14(8)15)6-16-7-12/h2-5H,6H2,1H3 |
Clave InChI |
HODITGRKQBVCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CSC#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















